2-azido-N-(4-bromo-2-fluorophenyl)acetamide
Overview
Description
“2-azido-N-(4-bromo-2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It is related to “N-(2-Bromo-4-fluorophenyl)acetamide” and "2-(4-Bromo-2-fluorophenyl)acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula, C8H7BrFNO . It contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms .Physical and Chemical Properties Analysis
The average mass of “this compound” is 232.050 Da and its monoisotopic mass is 230.969498 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications
Copper-Catalyzed Amination : A study by Zhao et al. (2010) describes a copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, using sodium azide as the amino source. This methodology could potentially be applicable to the synthesis of derivatives of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, facilitating the development of novel pharmaceuticals or chemical probes (Zhao, Fu, & Qiao, 2010).
Synthesis of γ-Lactam Library : Tan et al. (2012) discussed the formal cycloaddition reactions between imines and cyclic anhydrides to synthesize diverse libraries of γ-lactams. This research indicates the utility of compounds with functional groups similar to this compound in generating pharmacologically relevant structures (Tan, Atherton, Smith, & Soldi, 2012).
Anti-HIV Activity of Substituted Dideoxyadenosines : Research by Herdewijn et al. (1987) on the synthesis and anti-HIV activity of various substituted 2',3'-dideoxyadenosines, utilizing azido groups for modification, demonstrates the importance of azide functional groups in the development of antiviral drugs. This could suggest potential applications of azido compounds like this compound in antiviral research (Herdewijn, Pauwels, Baba, Balzarini, & De Clercq, 1987).
Mechanism of Action
Properties
IUPAC Name |
2-azido-N-(4-bromo-2-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFNOYGEJQHFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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